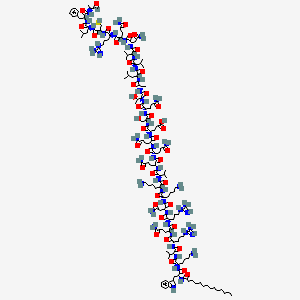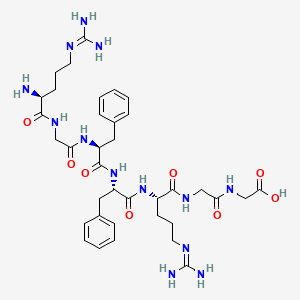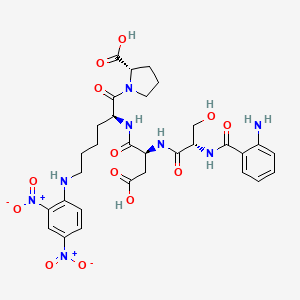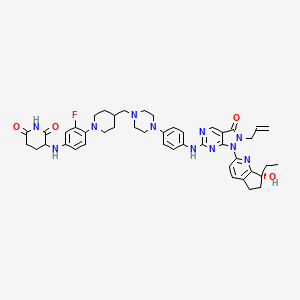
Wee1-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wee1-IN-6 is a potent and selective inhibitor of the Wee1 kinase, a crucial regulator of the G2/M checkpoint in the cell cycle. Wee1 kinase plays a significant role in DNA damage response by preventing cells with damaged DNA from entering mitosis, thereby allowing time for DNA repair. Inhibition of Wee1 kinase has been explored as a therapeutic strategy in cancer treatment, particularly in tumors with defective p53 pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Wee1-IN-6 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route may include the following steps:
Preparation of Intermediates: The initial steps involve the synthesis of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process with optimization for cost-effectiveness and yield. This includes the use of large-scale reactors, continuous flow systems, and automated purification techniques to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
Wee1-IN-6 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert this compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the this compound molecule .
Wissenschaftliche Forschungsanwendungen
Wee1-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Wee1 kinase in cell cycle regulation and DNA damage response.
Biology: Employed in research to understand the molecular mechanisms of cell cycle checkpoints and their implications in cancer biology.
Medicine: Investigated as a potential therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic agents to enhance their efficacy.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Wirkmechanismus
Wee1-IN-6 exerts its effects by inhibiting the activity of Wee1 kinase. Wee1 kinase phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing the entry of cells into mitosis. Inhibition of Wee1 kinase by this compound leads to the activation of CDK1, forcing cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and cell death. This mechanism is particularly effective in cancer cells with defective p53 pathways, which rely heavily on the G2/M checkpoint for DNA repair .
Vergleich Mit ähnlichen Verbindungen
Wee1-IN-6 is compared with other Wee1 kinase inhibitors such as:
AZD1775: Another potent Wee1 inhibitor with similar mechanisms of action but different pharmacokinetic properties.
MK-1775: Known for its use in combination with DNA-damaging agents in cancer therapy.
PD0166285: A Wee1 inhibitor with distinct chemical structure and efficacy profile
This compound is unique due to its high selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C45H52FN11O4 |
|---|---|
Molekulargewicht |
830.0 g/mol |
IUPAC-Name |
3-[4-[4-[[4-[4-[[1-[(7R)-7-ethyl-7-hydroxy-5,6-dihydrocyclopenta[b]pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]-3-fluoroanilino]piperidine-2,6-dione |
InChI |
InChI=1S/C45H52FN11O4/c1-3-19-56-43(60)34-27-47-44(52-41(34)57(56)38-13-5-30-15-18-45(61,4-2)40(30)50-38)49-31-6-9-33(10-7-31)54-24-22-53(23-25-54)28-29-16-20-55(21-17-29)37-12-8-32(26-35(37)46)48-36-11-14-39(58)51-42(36)59/h3,5-10,12-13,26-27,29,36,48,61H,1,4,11,14-25,28H2,2H3,(H,47,49,52)(H,51,58,59)/t36?,45-/m1/s1 |
InChI-Schlüssel |
CAYRPQWWJKJLCB-UMZZRWAOSA-N |
Isomerische SMILES |
CC[C@]1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)CC7CCN(CC7)C8=C(C=C(C=C8)NC9CCC(=O)NC9=O)F)O |
Kanonische SMILES |
CCC1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)CC7CCN(CC7)C8=C(C=C(C=C8)NC9CCC(=O)NC9=O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B12379082.png)

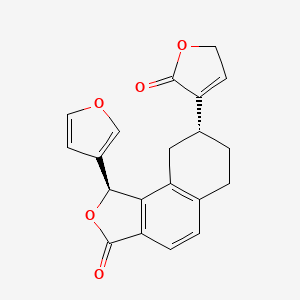
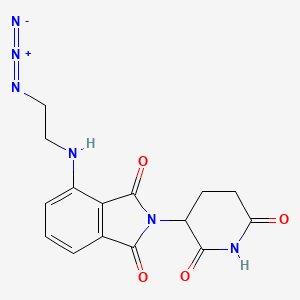
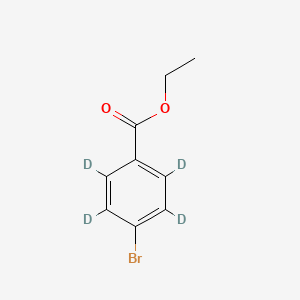

![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
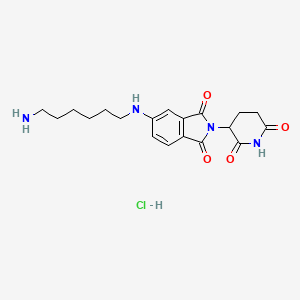
![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)
